Product packaging for L-Cysteine, S-(2-nitrophenyl)-(Cat. No.:CAS No. 60115-45-9)

L-Cysteine, S-(2-nitrophenyl)-

Cat. No.: B1593518
CAS No.: 60115-45-9
M. Wt: 242.25 g/mol
InChI Key: NDZOOTLIHLSPMZ-LURJTMIESA-N
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Description

Contextualization within Cysteine Derivatives and Amino Acid Chemistry

L-cysteine is a proteinogenic amino acid notable for its thiol (-SH) group, which is highly reactive and plays a crucial role in protein structure and function. mdpi.com Chemical modification of this thiol group gives rise to a diverse family of cysteine derivatives with tailored properties for various scientific applications. rsc.org L-Cysteine, S-(2-nitrophenyl)- belongs to this family, where the hydrogen of the thiol group is replaced by a 2-nitrophenyl group. nih.gov This modification significantly alters the chemical environment of the sulfur atom, making the thioether bond susceptible to specific enzymatic cleavage. acs.org

The introduction of the 2-nitrophenyl group, an electron-withdrawing moiety, is a key feature that distinguishes this derivative. This group enhances the reactivity of the compound in certain contexts, particularly in its use as a chromogenic substrate. nih.gov In contrast to other cysteine derivatives like S-benzyl-L-cysteine, which is primarily used in peptide synthesis as a protected form of cysteine, the nitrophenyl derivative is designed for analytical applications where the cleavage of the C-S bond is a desired and detectable event. nih.govmdpi.com

Table 1: Physicochemical Properties of L-Cysteine, S-(2-nitrophenyl)-

Property Value
CAS Number 60115-45-9 dcfinechemicals.com
Molecular Formula C9H10N2O4S dcfinechemicals.com
Molecular Weight 242.25 g/mol dcfinechemicals.com
Appearance Yellow to crystalline powder nih.gov
IUPAC Name (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid nih.gov

Significance as a Specialized Biochemical Reagent

The primary significance of L-Cysteine, S-(2-nitrophenyl)- in biochemical research lies in its role as a chromogenic substrate for a variety of enzymes. dcfinechemicals.comacs.org A chromogenic substrate is a colorless compound that, upon enzymatic action, releases a colored product. giridiag.in This property allows for the straightforward detection and quantification of enzyme activity using spectrophotometry. dcfinechemicals.com

When an appropriate enzyme cleaves the C-S bond of L-Cysteine, S-(2-nitrophenyl)-, it releases 2-nitrothiophenol (B1584256), a yellow-colored compound. chemimpex.com This color change provides a direct and measurable signal of enzymatic activity. This characteristic makes it a valuable tool for studying the kinetics and mechanisms of enzymes such as tryptophanase and other lyases. acs.orgdcfinechemicals.comchemimpex.com The intensity of the color produced is proportional to the amount of enzyme activity, enabling researchers to determine kinetic parameters like reaction rates. dcfinechemicals.com

Overview of Academic Research Trajectories

Research involving L-Cysteine, S-(2-nitrophenyl)- has predominantly focused on its application in enzymology. The development of chromogenic substrates dates back to the mid-20th century, with a surge in their use in research laboratories in the 1970s. nih.gov The synthesis and application of S-substituted cysteine derivatives, including nitrophenyl-containing compounds, have been part of a broader effort to develop specific probes for enzyme activity.

Early research trajectories focused on synthesizing and characterizing such compounds and establishing their utility as substrates for specific enzymes. More recent research continues to employ L-Cysteine, S-(2-nitrophenyl)- and similar compounds to investigate enzyme mechanisms, screen for enzyme inhibitors, and develop diagnostic assays. chemimpex.com For instance, it has been used to study bacterial nitroreductases, which are of interest for their potential role in bioremediation and targeted cancer therapies. dcfinechemicals.com The compound's ability to participate in nucleophilic substitution reactions also opens avenues for its use in the synthesis of peptide-based probes and other novel biomolecules. nih.gov

Table 2: Research Applications of L-Cysteine, S-(2-nitrophenyl)-

Research Area Application
Enzymology Chromogenic substrate for determining enzyme activity and kinetics. acs.orgdcfinechemicals.com
Microbiology Detection and characterization of bacterial enzymes, such as nitroreductases. dcfinechemicals.com
Biochemical Assays Development of spectrophotometric assays for enzyme quantification. chemimpex.com
Synthetic Chemistry Building block for the synthesis of specialized peptide probes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4S B1593518 L-Cysteine, S-(2-nitrophenyl)- CAS No. 60115-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOOTLIHLSPMZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975545
Record name S-(2-Nitrophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60115-45-9
Record name S-o-Nitrophenyl-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060115459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Nitrophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for L-Cysteine, S-(2-nitrophenyl)-

The synthesis of S-(2-nitrophenyl)-L-cysteine can be achieved through several established routes, primarily involving the reaction of L-cysteine with a suitable 2-nitrophenyl source. One documented method involves the hydrolysis of an N-acetylated precursor. Specifically, a solution of S-(o-nitrophenyl)-N-acetyl-L-cysteine is heated to reflux in the presence of sulfuric acid and water. prepchem.com Following the reaction, cooling and treatment with concentrated ammonium (B1175870) hydroxide (B78521) precipitate the solid product, which can then be purified by recrystallization from boiling water. prepchem.com This process yields S-(o-nitrophenyl)-L-cysteine with a melting point of 168°-171° C. prepchem.com

Alternative synthetic strategies often start from L-cysteine and introduce the S-(2-nitrophenyl) group via nucleophilic substitution with reagents like 1-fluoro-2-nitrobenzene (B31998) or 2-nitrochlorobenzene. chemicalbook.com These reactions capitalize on the nucleophilicity of the cysteine thiol group.

Starting Material(s)Key ReagentsProductReference
S-(o-nitrophenyl)-N-acetyl-L-cysteineSulfuric acid, Water, Ammonium hydroxideS-(o-nitrophenyl)-L-cysteine prepchem.com
L-Cysteine, 1-Fluoro-2-nitrobenzeneBaseS-(2-nitrophenyl)-L-cysteine chemicalbook.com
L-Cysteine, 2-NitrochlorobenzeneBaseS-(2-nitrophenyl)-L-cysteine chemicalbook.com

Derivatization Strategies and Novel Analog Synthesis

The unique structure of S-2-Nitrophenyl-L-cysteine, featuring a reactive nitrophenyl group, makes it a valuable building block for creating more complex molecules and novel analogs. chemimpex.com Its ability to undergo nucleophilic substitution reactions is key to its use in modifying biomolecules. chemimpex.com

S-2-Nitrophenyl-L-cysteine is utilized in the synthesis of peptide-based probes. chemimpex.com The nitrophenyl group can act as a discernible tag, which is useful for tracking modifications and interactions related to cysteine residues within proteins. This application is valuable for exploring cellular processes, understanding protein structure and function, and designing drugs. chemimpex.com Researchers employ this amino acid derivative to create compounds that can selectively interact with specific biological targets. chemimpex.com

Protecting the thiol group of cysteine is critical during peptide synthesis to prevent undesired side reactions like oxidation or alkylation. rsc.org Nitrophenyl-containing moieties are employed as protecting groups for this purpose. For instance, the 2-nitrobenzyl (oNB) group has been used to protect the cysteine thiol. rsc.orgresearchgate.net Another related protecting group is the 2-(nitrophenyl)sulfenyl (Nps) group, which can be introduced by reacting the cysteine thiol with 2-(nitrophenyl)sulfenyl chloride. rsc.org The 5-nitro-2-pyridinesulfenyl (5-Npys) group is another temporary mask for the thiol group, which can be removed under specific conditions, such as with ascorbate, allowing for subsequent reactions like native chemical ligation. nih.gov These strategies are essential for the regioselective formation of disulfide bonds in complex peptides and for the synthesis of protein conjugates. rsc.orgresearchgate.net

Catalytic Approaches in Related L-Cysteine Derivative Synthesis

Derivatives of L-cysteine have been successfully employed in the development of chiral catalysts for asymmetric synthesis, highlighting the versatility of this amino acid in creating stereoselective reaction environments.

Chiral ionic liquids (CILs) based on L-cysteine derivatives have been synthesized and utilized as organocatalysts in asymmetric reactions. mdpi.comresearchgate.netunl.pt By incorporating an enantiopure moiety like an L-cysteine derivative into the structure of an ionic liquid, it is possible to create a chiral environment that can serve as a reaction medium, additive, or catalyst. mdpi.comunl.pt For example, CILs composed of an S-methyl-L-cysteine cation and a bis(trifluoromethane)sulfonimide anion have been tested in the asymmetric aldol (B89426) condensation of aldehydes and ketones. mdpi.comresearchgate.netunl.pt These catalysts have demonstrated the ability to produce aldol products in moderate to good yields with high enantiomeric excess (ee).

CatalystReactionReactantsYieldEnantiomeric Excess (ee)Reference
S-methyl-L-cysteine derived CILAsymmetric Aldol Condensation2- or 4-nitrobenzaldehyde (B150856) and acetone (B3395972) or cyclohexanone70–76%up to 96% mdpi.comresearchgate.netunl.pt

Mechanistic Elucidation of Reactivity and Interaction

Nucleophilic Substitution Reactions Involving the S-(2-nitrophenyl) Moiety

The S-(2-nitrophenyl) moiety in L-cysteine, S-(2-nitrophenyl)- renders the compound susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in modifying biomolecules. chemimpex.com The electron-withdrawing nature of the nitro group on the phenyl ring facilitates the departure of the thiol group of cysteine, making the aromatic carbon atom an electrophilic target for nucleophiles.

Cysteine itself is recognized as having the highest nucleophilicity among the twenty common amino acids, which contributes to its high reactivity in nucleophile-electrophile polar reactions. uri.edu This inherent reactivity is further modulated by the S-(2-nitrophenyl) group. Model reactions involving derivatives of Triazavirin and biogenic S-nucleophiles like L-cysteine have demonstrated that metabolic processes can involve the substitution of a nitro group and covalent bonding by cysteine residues. scispace.com

The synthesis of S-(2-nitrophenyl)-L-cysteine itself often involves a nucleophilic aromatic substitution reaction, where the thiol group of L-cysteine attacks an activated nitrophenyl compound, such as 1-fluoro-2-nitrobenzene (B31998) or 2-nitrochlorobenzene. chemicalbook.com

Investigation of Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving S-aryl-L-cysteine derivatives are significantly influenced by the nature of the substituents on the aromatic ring. A study on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB) and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) with a series of biothiols, including N-acetyl cysteine and L-cysteine, revealed that the reactivity order generally correlates with the basicity (pKa values) of the sulfhydryl group. frontiersin.org This suggests that the deprotonated thiol group is the primary nucleophile. The kinetic data for these nucleophilic aromatic substitution (SNAr) reactions point towards a mechanism that is borderline between a concerted and a stepwise pathway. frontiersin.org

In enzymatic reactions, the kinetics can be more complex. For instance, the A and B isozymes of O-acetylserine sulfhydrylase from Salmonella typhimurium can utilize 5-mercapto-2-nitrobenzoate (TNB) as a substrate to produce S-(3-carboxy-4-nitrophenyl)-L-cysteine. nih.gov The kinetic analysis of these enzymes revealed a bi-bi ping pong mechanism at low substrate concentrations. nih.gov However, at higher concentrations of reactants, competitive inhibition by both substrates was observed, suggesting a degree of randomness in the mechanism. nih.gov The rate-determining step in such enzymatic reactions can be influenced by factors like substrate binding and product release.

The table below summarizes the nucleophilic rate constants for the reaction of ClDNB and FDNB with various biothiols, providing insight into the relative reactivity of these compounds.

NucleophileRate Constant (k) with ClDNB at 25°C (M⁻¹s⁻¹)Rate Constant (k) with FDNB at 25°C (M⁻¹s⁻¹)
N-acetyl cysteine> Glutathione (B108866)> Glutathione
Glutathione> Cysteine> Cysteine
Cysteine> L-cysteine ethyl ester> L-cysteine ethyl ester

Data adapted from a study on the kinetics of biothiols in SNAr reactions. frontiersin.org

Enzymatic Cleavage Mechanisms and Substrate Specificity Analysis

Several enzymes are known to catalyze the cleavage of the C-S bond in cysteine S-conjugates. These enzymes, often referred to as cysteine S-conjugate β-lyases, play a crucial role in the metabolism of xenobiotics and endogenous compounds. nih.gov The mechanism of this cleavage typically involves a β-elimination reaction dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.govpnas.org

The substrate specificity of these lyases can be quite broad, but is also influenced by the nature of the S-substituent. For example, onion alliin (B105686) lyase exhibits cysteine-S-conjugate β-lyase activity. tandfonline.com A study comparing the kinetic parameters of onion alliin lyase with a similar enzyme from Mucor revealed significant differences in their substrate preferences, although both could act on a range of S-substituted cysteines. tandfonline.com Notably, sulfoxides of chloronitrophenyl-L-cysteines were found to be very labile and thus not suitable for testing under the assay conditions. tandfonline.com

The LnmJ-SH domain, a PLP-dependent cysteine lyase found in the leinamycin (B1244377) biosynthetic pathway, catalyzes C-S bond cleavage using L-cysteine and its S-modified analogs as substrates. nih.gov This represents a distinct family of PKS domains and highlights the diverse enzymatic machinery that has evolved to handle sulfur-containing compounds. nih.govpnas.org

Role of Nitrophenyl Group in Modulating Reactivity Profiles

The nitrophenyl group plays a pivotal role in modulating the reactivity of L-cysteine, S-(2-nitrophenyl)-. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. chemimpex.comuri.edu This increased reactivity is a key feature that makes this compound a valuable tool for studying protein interactions and enzyme mechanisms. chemimpex.com

The position of the nitro group is also critical. In nucleophilic aromatic substitution reactions, ortho- and para-isomers are more effectively stabilized by resonance in the Meisenheimer intermediate, leading to a more facile reaction compared to the meta-isomer. uri.edu This principle is fundamental to understanding the reactivity of S-(2-nitrophenyl)-L-cysteine, where the nitro group is in the ortho position relative to the sulfur atom.

Furthermore, the nitrophenyl group can influence the interaction of the molecule with enzymes. For instance, in the case of O-acetylserine sulfhydrylase, the resonance-stabilized quinonoid structure of the substrate 5-mercapto-2-nitrobenzoate (TNB) is crucial for its recognition and processing by the enzyme. nih.gov The presence of the nitro group in N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine also imparts unique chemical properties and potential biological activity to the molecule. ontosight.ai

Applications in Biomolecular and Enzymatic Studies

Probing Protein Interactions and Cysteine Residue Reactivity

L-Cysteine, S-(2-nitrophenyl)- and its analogs serve as valuable probes for studying protein interactions and the reactivity of cysteine residues. chemimpex.com The thiol group of cysteine is highly nucleophilic, especially in its deprotonated thiolate form, and plays numerous roles in protein structure and function. nih.gov The introduction of an electron-withdrawing nitrophenyl group onto the sulfur atom modifies the cysteine's chemical properties, making it a useful tool for several reasons. nih.govontosight.ai

The S-arylation of cysteine creates a unique S-C(sp²) bond, which is distinct from the S-C(sp³) bonds formed by common cysteine modifying reagents like alkyl halides. nih.gov This specific linkage allows for the investigation of protein-protein interactions and the accessibility of cysteine residues within a protein's three-dimensional structure. researchgate.net The reactivity of these S-aryl cysteine derivatives is influenced by the electronic properties of the aryl group; electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This inherent reactivity allows the compound to act as a covalent ligand, selectively modifying accessible and reactive cysteine residues and thereby helping to map protein surfaces and interaction sites. chemimpex.com

Furthermore, S-aryl cysteine derivatives are utilized in studies of xenobiotic metabolic pathways and have been employed as intermediates in the synthesis of pharmaceutically active compounds, including inhibitors targeting the human immunodeficiency virus (HIV) protease. google.comgoogle.com

Enzyme Assay Development and Kinetic Analysis

A primary application of L-Cysteine, S-(2-nitrophenyl)- is as a chromogenic substrate in enzyme assays. nih.gov Chromogenic substrates are compounds that are colorless or have a certain absorbance spectrum, but upon enzymatic action, they release a product (a chromophore) that is colored or has a different, easily measurable absorbance. researchgate.netmedchemexpress.com This property allows for simple, continuous monitoring of enzyme activity.

In the case of S-(2-nitrophenyl)-L-cysteine, often abbreviated as SOPC, enzymatic cleavage of the carbon-sulfur bond releases the yellow-colored o-nitrothiophenolate ion. tandfonline.com The rate of formation of this colored product can be measured spectrophotometrically, providing a direct measure of the enzyme's catalytic rate. tandfonline.comnih.gov

This compound has been effectively used to determine the activity and kinetic parameters of several enzymes:

Tryptophanase (Tnase): SOPC is a well-established substrate for tryptophanase (EC 4.1.99.1), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. tandfonline.comnih.gov The enzyme catalyzes an α,β-elimination reaction of SOPC to produce o-nitrothiophenolate, pyruvate, and ammonia. tandfonline.com This reaction is frequently used to measure Tnase activity in kinetic studies and to screen for inhibitors. tandfonline.comnih.govnih.gov

Nitroreductase: S-2-Nitrophenyl-L-cysteine is a synthetic substrate used to measure the activity of bacterial nitroreductases. biosynth.com It has proven to be an efficient tool for determining the kinetic parameters and reaction mechanisms of these enzymes. biosynth.com The reaction can be studied at various pH levels to understand substrate binding and catalytic mechanisms. biosynth.com

EnzymeAbbreviationAssay PrincipleMeasured Product
TryptophanaseTnaseα,β-elimination reaction releases a chromogenic thiol. tandfonline.comnih.govo-nitrothiophenolate
Tyrosine Phenol-lyaseTPLCleavage of substrate with a good leaving group. nih.govo-nitrothiophenolate
NitroreductaseNTREnzymatic reduction of the nitro group. biosynth.comCorresponding amino derivative

Substrate Utilization in Glutathione (B108866) S-Transferase (GST) Activity Assays

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates. nih.govoup.com While L-Cysteine, S-(2-nitrophenyl)- itself is not a direct substrate for GSTs, structurally related compounds are central to standard GST assays. The model substrate for most GSTs is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.govresearchgate.net

In a related reaction, the GST-catalyzed conjugation of GSH with 1,2-dichloro-4-nitrobenzene results in the formation of S-(2-chloro-4-nitrophenyl)glutathione. researchgate.net This product is structurally analogous to S-(2-nitrophenyl)-L-cysteine. The formation of this glutathione conjugate can be monitored spectrophotometrically, providing a robust method for measuring GST activity. researchgate.net The study of such S-aryl glutathione conjugates and their subsequent metabolism, which can involve cleavage to the corresponding cysteine conjugate, is crucial for understanding the role of GSTs in xenobiotic detoxification. google.com

Modulation of Cellular Processes Through Biomolecule Modification

The ability of S-aryl cysteine derivatives to undergo nucleophilic substitution reactions allows for their use in the targeted modification of biomolecules, which in turn facilitates the exploration and modulation of cellular processes. chemimpex.com By introducing the S-(2-nitrophenyl)-L-cysteine moiety into peptides or other molecules, researchers can create probes and potential therapeutics that interact with specific cellular components. chemimpex.com

The modification of biomolecules with cysteine derivatives containing nitro-aryl groups can significantly alter their interactions with enzymes and receptors, thereby changing their biological activity and pharmacokinetic properties. ontosight.ai This strategy is employed in drug development to create compounds that target specific biological pathways. chemimpex.com For example, these derivatives have potential applications in developing targeted cancer therapies, where they can be incorporated into compounds designed to selectively interact with and act upon tumor cells. chemimpex.com The unique reactivity conferred by the nitrophenyl group provides a significant advantage for researchers aiming to design innovative biochemical tools and novel therapeutics. chemimpex.com

Research into Pharmaceutical and Therapeutic Applications

Building Blocks for Novel Pharmaceutical Compounds

L-Cysteine, S-(2-nitrophenyl)- is recognized as a versatile building block in the synthesis of new pharmaceutical compounds. chemimpex.com Its utility stems from the presence of a reactive nitrophenyl group, which enhances its chemical versatility and allows for its incorporation into larger, more complex molecules. chemimpex.com Researchers utilize this compound in the creation of peptide-based probes, which are instrumental in studying cellular processes and drug-target interactions. chemimpex.com The ability of L-Cysteine, S-(2-nitrophenyl)- to participate in nucleophilic substitution reactions makes it a valuable component for modifying biomolecules, a key process in modern drug design and development. chemimpex.com

The adaptability of L-Cysteine, S-(2-nitrophenyl)- allows for its use as an intermediate in the synthesis of a variety of biologically active compounds. dergipark.org.tr Its functional groups can be readily modified to create a diverse range of derivatives, each with the potential for unique therapeutic properties. This adaptability positions it as a cornerstone in medicinal chemistry for the discovery and development of innovative therapeutics. dergipark.org.tr

Design and Synthesis of Targeted Therapeutic Agents

The development of therapeutic agents that can specifically target diseased cells, such as cancer cells, is a primary goal in modern medicine. L-Cysteine, S-(2-nitrophenyl)- has shown potential in the design and synthesis of such targeted therapies. chemimpex.com By incorporating this compound into larger drug molecules, researchers aim to create agents that can selectively interact with and eliminate tumor cells while minimizing damage to healthy tissues. chemimpex.com

One of the key strategies for achieving selective interaction with tumor cells involves the use of peptide-drug conjugates (PDCs). nih.govnih.gov Peptides that specifically bind to receptors overexpressed on the surface of cancer cells can be chemically linked to cytotoxic drugs. nih.gov L-Cysteine derivatives can play a crucial role in this approach. The unique chemical properties of L-Cysteine, S-(2-nitrophenyl)- make it a candidate for incorporation into these PDCs, potentially as part of the linker that connects the targeting peptide to the therapeutic payload. The design of such conjugates aims to ensure that the cytotoxic agent is delivered directly to the tumor site, thereby increasing its efficacy and reducing systemic side effects. nih.gov

Framework for Developing Drugs Targeting Specific Biological Pathways

L-Cysteine, S-(2-nitrophenyl)- provides a structural framework for the development of drugs that are designed to interact with and modulate specific biological pathways. chemimpex.com Many diseases are driven by the abnormal activity of certain enzymes or proteins within a cell. By designing molecules that can specifically inhibit these targets, it is possible to intervene in the disease process.

The nitro group of L-Cysteine, S-(2-nitrophenyl)- can be a key feature in the design of enzyme inhibitors. nih.gov For instance, the nitro group can act as a masked electrophile, which can be activated within the active site of an enzyme to form a covalent bond with a key amino acid residue, such as cysteine, leading to irreversible inhibition. nih.gov This strategy can be employed to develop highly specific and potent inhibitors for enzymes that are critical for the survival of pathogens or the proliferation of cancer cells.

Investigation of Biological Activities of L-Cysteine, S-(2-nitrophenyl)- Derivatives

Researchers have investigated the biological activities of various derivatives of L-cysteine, including those with potential antimicrobial and antitubercular properties. By modifying the structure of L-cysteine, it is possible to create new compounds with enhanced or novel biological effects.

A study exploring the Michael-type addition of L-cysteine to β-methyl-β-nitrostyrenes resulted in a series of new derivatives with notable antimicrobial and antitubercular activities. dergipark.org.tr While not direct derivatives of S-(2-nitrophenyl)-L-cysteine, this research highlights the potential of combining the L-cysteine scaffold with nitrophenyl-containing moieties to generate bioactive compounds.

Several of the synthesized compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. dergipark.org.tr The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these derivatives.

CompoundMIC (μg/mL) vs. M. tuberculosis H37RvAntibacterial Activity (MIC in μg/mL)Antifungal Activity (MIC in μg/mL)
IIa1.95--
IIb3.931.25 (B. subtilis), 31.25 (E. faecium)15.6 (C. albicans)
IIc7.81--
IId1.95--
IIe1.95--
IIf7.81--
IIg31.25--

Data sourced from a study on Michael-type addition products of L-cysteine and β-methyl-β-nitrostyrenes. dergipark.org.tr

The results indicate that compounds IIa, IId, and IIe were particularly potent against Mycobacterium tuberculosis H37Rv, with a MIC value of 1.95 µg/mL. dergipark.org.tr Additionally, compound IIb showed the best antibacterial and antifungal activity against the tested strains, with MIC values of 31.25 µg/mL against B. subtilis and E. faecium, and 15.6 µg/mL against C. albicans. dergipark.org.tr These findings underscore the potential of L-cysteine derivatives that incorporate a nitrophenyl component as a promising avenue for the development of new antimicrobial and antitubercular drugs. dergipark.org.tr

Analytical and Biotechnological Research Applications

Reagent in Analytical Techniques for Thiol-Containing Compounds

L-Cysteine, S-(2-nitrophenyl)- serves as a crucial reagent in a variety of analytical methods aimed at detecting and quantifying thiol-containing compounds in biological samples. chemimpex.com Thiols, such as L-cysteine and glutathione (B108866), play fundamental roles in numerous redox reactions within biological systems. mdpi.com The accurate determination of their concentrations is essential for understanding cellular health and disease states.

The analytical utility of L-Cysteine, S-(2-nitrophenyl)- is linked to its reactivity. The nitrophenyl group makes it a useful tool for studying redox reactions involving proteins and enzymes. chemimpex.com Various analytical techniques benefit from the use of reagents like L-Cysteine, S-(2-nitrophenyl)-. These methods include chromatographic separation, electrophoretic methods, and spectrometric techniques. researchgate.net

One of the most common methods for thiol quantification is the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). acs.orgnih.gov This reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically. acs.orgnih.gov The reaction involves the reduction of the disulfide bond in DTNB by a thiol, which releases the chromophore 5-thio-2-nitrobenzoic acid (TNB). nih.gov The intensity of the color produced is directly proportional to the concentration of thiols in the sample. nih.gov

Table 1: Analytical Techniques for Thiol Quantification

Analytical Technique Principle Application
Spectrophotometry with Ellman's Reagent (DTNB) Reaction of DTNB with thiols releases a colored compound (TNB) that absorbs light at a specific wavelength. acs.orgnih.gov Widely used for quantifying total free thiol content in biological samples. nih.gov
High-Performance Liquid Chromatography (HPLC) Separates different thiol compounds in a mixture based on their physical and chemical properties. researchgate.net Allows for the individual quantification of specific thiols like glutathione and cysteine. mdpi.com
Capillary Electrophoresis (CE) Separates molecules based on their charge and size in a capillary tube. mdpi.com Used for the separation and determination of glutathione and its metabolites. mdpi.com
Electrochemical Methods Measures the current or potential changes resulting from the oxidation or reduction of thiols at an electrode surface. researchgate.net Offers high sensitivity and is suitable for the detection of low concentrations of thiols. researchgate.net
Fluorimetric Detection Utilizes fluorescent probes that react with thiols to produce a fluorescent signal. researchgate.net Provides high sensitivity for thiol quantification in various samples. google.com

Development of Biosensors and Diagnostic Assays

The unique properties of L-Cysteine, S-(2-nitrophenyl)- and related thiol compounds make them valuable in the development of biosensors and diagnostic assays. chemimpex.com Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect specific substances. mdpi.com In the context of thiol detection, biosensors can offer real-time and highly sensitive measurements, which are crucial for medical diagnosis and environmental monitoring. mdpi.com

The development of biosensors for L-cysteine is an active area of research. nih.gov For instance, electrochemical biosensors have been designed to measure L-cysteine levels. mdpi.com These sensors often utilize modified electrodes that exhibit electrocatalytic activity towards the oxidation of L-cysteine. mdpi.com The resulting electrical signal can be correlated to the concentration of L-cysteine in the sample.

Genetically encoded biosensors are another innovative approach. nih.gov These biosensors are engineered proteins that can detect specific molecules within living cells. nih.gov For example, a biosensor for L-cysteine has been developed using the L-cysteine-responsive transcriptional regulator CcdR. nih.gov This allows for the monitoring of L-cysteine levels in real-time within a cellular environment. nih.gov Such tools are invaluable for high-throughput screening applications aimed at improving the microbial production of L-cysteine for industrial purposes. nih.gov

Table 2: Examples of Biosensors for Thiol Detection

Biosensor Type Principle of Operation Target Analyte Key Features
Electrochemical Biosensor Measures the current from the electrochemical oxidation of the analyte at a modified electrode. mdpi.com L-cysteine High sensitivity, real-time detection. mdpi.com
Genetically Encoded Biosensor Utilizes an engineered protein that changes its properties (e.g., fluorescence) upon binding to the analyte. nih.gov L-cysteine Enables in-vivo monitoring of analyte concentrations. nih.gov
Enzyme Inhibition-Based Biosensor Measures the inhibition of an enzyme's activity by the analyte. mdpi.com Heavy metals, pesticides High sensitivity and specificity. mdpi.com
DNA Biosensor Detects the interaction of the analyte with surface-bound DNA. mdpi.com Toxic molecules Useful for detecting DNA-damaging agents. mdpi.com

Applications in Exploration of Cellular Processes

L-Cysteine, S-(2-nitrophenyl)- and its derivatives are instrumental in the exploration of various cellular processes. chemimpex.com The ability of this compound to participate in nucleophilic substitution reactions allows for the modification of biomolecules, which is a powerful technique for studying their function. chemimpex.com

One key application is in the study of protein function and enzyme activity, particularly in the context of redox reactions. chemimpex.com Cysteine residues in proteins are often critically involved in redox processes and can act as nucleophiles in enzyme active sites. rsc.org By modifying these cysteine residues, researchers can probe their roles in protein structure and function.

The use of "caged" compounds, which are molecules that can be activated by light, has become a valuable tool in cell biology. acs.org A caged version of cysteine, for example, allows for the controlled release of this amino acid within a cell, enabling the study of its downstream effects with high temporal and spatial resolution. acs.org This approach is part of a broader strategy known as genetic code expansion, which allows for the site-specific incorporation of noncanonical amino acids with unique properties into proteins. acs.org

Furthermore, understanding the role of thiols in cellular responses to stress is a significant area of research. nih.gov For example, the compound allicin, found in garlic, induces thiol stress in bacteria by modifying protein cysteines. nih.gov Studying these modifications helps to elucidate the mechanisms by which cells respond to and overcome oxidative and disulfide stress. nih.gov

Advanced Characterization and Spectroscopic Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Reactions and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of L-Cysteine, S-(2-nitrophenyl)-. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the covalent linkage between the cysteine moiety and the 2-nitrophenyl group.

In ¹H NMR spectroscopy, the proton signals of the cysteine backbone, specifically the α-proton (α-CH) and the diastereotopic β-protons (β-CH₂), are of key diagnostic value. The attachment of the electron-withdrawing S-(2-nitrophenyl) group causes a significant downfield shift for the β-protons compared to free L-cysteine, confirming the formation of the thioether bond. The aromatic region of the spectrum displays a complex multiplet pattern corresponding to the four protons of the 2-nitrophenyl ring. The integration of these signals confirms the 1:1 stoichiometry of the cysteine and nitrophenyl moieties.

¹³C NMR spectroscopy complements the ¹H NMR data. The chemical shifts of the cysteine carbons (α-carbon, β-carbon, and carboxyl carbon) are sensitive to the chemical environment. researchgate.net A notable downfield shift of the β-carbon is expected upon S-arylation. The presence of six distinct signals in the aromatic region confirms the substitution on the phenyl ring. The redox state of cysteine residues can often be distinguished by ¹³C chemical shifts, with the Cβ shift being a key indicator; values greater than 35.0 ppm are typically assigned to oxidized (S-S or S-R) cysteines, while reduced cysteines (S-H) appear at less than 32.0 ppm. frontiersin.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign proton and carbon signals by identifying J-coupling and direct C-H correlations, respectively. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for L-Cysteine, S-(2-nitrophenyl)-

Atom Nucleus Expected Chemical Shift (ppm) Notes
α-CH ¹H ~4.0 - 4.5 Shift influenced by the neighboring amino and carboxyl groups.
β-CH₂ ¹H ~3.0 - 3.5 Diastereotopic protons, appear as a multiplet (e.g., dd). Shifted downfield from free cysteine (~2.9 ppm).
Aromatic ¹H ~7.0 - 8.2 Complex multiplet pattern for the 4 protons on the 2-nitrophenyl group.
NH₂ ¹H Variable Broad signal, position is dependent on solvent and pH.
COOH ¹H Variable Very broad signal, often not observed.
C=O ¹³C ~170 - 175 Carboxylic acid carbon.
α-C ¹³C ~53 - 58 Alpha-carbon of the amino acid backbone.
β-C ¹³C ~35 - 40 Beta-carbon attached to sulfur. Shifted significantly downfield from free cysteine (~25 ppm).

Utilization of Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in L-Cysteine, S-(2-nitrophenyl)-, confirming its successful synthesis. The FTIR spectrum provides a unique vibrational fingerprint of the molecule.

The most definitive evidence for the formation of the target compound is the disappearance of the characteristic S-H (thiol) stretching band, which is typically observed for free L-cysteine at around 2550-2650 cm⁻¹. acs.org Its absence confirms that the sulfur atom has participated in a substitution reaction.

The spectrum will prominently feature absorptions corresponding to the other functional groups. The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1540 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. vu.lt The carboxylic acid moiety is identified by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1700 and 1760 cm⁻¹. libretexts.orglibretexts.org The N-H stretching of the primary amine group appears in the 3200-3400 cm⁻¹ region. Other significant bands include aromatic C-H and C=C stretches, as well as C-O and C-N vibrations.

Table 2: Characteristic FTIR Absorption Frequencies for L-Cysteine, S-(2-nitrophenyl)-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (O-H) Stretch 3300 - 2500 Broad
Amine (N-H) Stretch 3400 - 3200 Medium
Aromatic (C-H) Stretch 3100 - 3000 Medium-Weak
Alkyl (C-H) Stretch 3000 - 2850 Medium-Weak
Carbonyl (C=O) Stretch 1760 - 1690 Strong
Aromatic (C=C) Stretch 1600 - 1450 Medium-Weak
Nitro (NO₂) Asymmetric Stretch 1540 - 1500 Strong
Nitro (NO₂) Symmetric Stretch 1370 - 1330 Strong
Carboxylic Acid (C-O) Stretch 1320 - 1210 Medium
Thioether (C-S) Stretch 800 - 600 Weak

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Identification (e.g., ESI-LC/MS, LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the analysis of L-Cysteine, S-(2-nitrophenyl)-. LC-MS allows for the separation of the product from reactants and byproducts, followed by its highly sensitive detection and mass determination.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids and their derivatives. researchgate.net In positive ion mode, L-Cysteine, S-(2-nitrophenyl)- (MW: 242.25 g/mol ) is readily detected as the protonated molecular ion [M+H]⁺ at m/z 243.04. nih.gov In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 241.03 is observed. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, confirming the elemental composition of the product. vu.lt

Tandem mass spectrometry (MS/MS) is used for structural confirmation by inducing fragmentation of the isolated molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern provides a structural fingerprint. For L-Cysteine, S-(2-nitrophenyl)-, characteristic fragmentation pathways include the neutral loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da). A key fragmentation is the cleavage of the C-S or S-Ar bond, which helps to identify the two main components of the molecule. These techniques are not only used for final product confirmation but can also monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of the product ion over time. nih.gov

Table 3: Expected ESI-MS and MS/MS Ions for L-Cysteine, S-(2-nitrophenyl)-

Ionization Mode Ion Type Calculated m/z Description
Positive ESI [M+H]⁺ 243.04 Protonated molecular ion
Positive ESI [M+H - H₂O]⁺ 225.03 Fragment: Loss of water
Positive ESI [M+H - HCOOH]⁺ 197.03 Fragment: Loss of formic acid
Negative ESI [M-H]⁻ 241.03 Deprotonated molecular ion

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies and Product Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a highly valuable method for both the quantification of L-Cysteine, S-(2-nitrophenyl)- and for studying the kinetics of its formation. This utility stems from the presence of the 2-nitrophenyl group, which acts as a strong chromophore.

Free L-cysteine does not absorb significantly in the near-UV and visible range. However, the introduction of the 2-nitrophenyl group creates a molecule with a distinct UV-Vis absorption profile, typically with a maximum absorbance (λₘₐₓ) in the 340-420 nm range, depending on the solvent and pH. rsc.orgmdpi.com This absorbance allows for the direct quantification of the compound in solution using the Beer-Lambert law, provided a standard calibration curve is established.

This spectroscopic property is particularly useful for kinetic analysis. uri.edu For example, in a reaction where a cysteine-containing molecule is reacted with a reagent like 2,4-dinitrobenzenesulfonyl chloride, the formation of the S-aryl bond can be monitored in real-time by following the increase in absorbance at a specific wavelength (e.g., 350 nm). rsc.org The rate of change in absorbance is directly proportional to the rate of the reaction, allowing for the determination of reaction rate constants under various conditions. mdpi.comuri.edu

Table 4: Applications of UV-Vis Spectroscopy for L-Cysteine, S-(2-nitrophenyl)-

Application Principle Wavelength Range (nm) Key Findings
Quantification Beer-Lambert Law (A = εbc). The 2-nitrophenyl group is a strong chromophore. ~340 - 420 Concentration can be determined from absorbance after creating a calibration curve. nih.gov

| Kinetic Studies | Monitoring the change in absorbance over time as the chromophore is formed or consumed. | ~340 - 420 | Reaction rates and rate constants can be determined by tracking the appearance of the product. rsc.orguri.edu |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Reactivity and Mechanisms

The S-(2-nitrophenyl) moiety in L-Cysteine, S-(2-nitrophenyl)- imparts distinct reactivity that warrants further investigation. While its participation in nucleophilic substitution reactions is recognized as a valuable attribute for modifying biomolecules, a deeper understanding of its reaction mechanisms under diverse conditions is a promising area for future research. chemimpex.com

Key areas for exploration include:

Elucidation of Reaction Intermediates: Investigating the transient species formed during its reactions can provide a more comprehensive understanding of its chemical behavior.

Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of its reactions with various biological nucleophiles would enable more precise control and prediction of its reactivity. biosynth.commdpi.com Computational modeling could complement experimental work in this area. mdpi.com

Influence of the Nitro Group Position: Systematically comparing the reactivity of S-(2-nitrophenyl)-L-cysteine with its isomers, such as S-(4-nitrophenyl)-L-cysteine, could reveal structure-activity relationships and lead to the design of reagents with tailored reactivity. cymitquimica.comtcichemicals.com

Photoreactivity: The presence of the nitroaromatic group suggests potential for photo-cleavable applications, similar to other nitrobenzyl-protected compounds. rsc.org Exploring its behavior upon irradiation could open up new avenues for spatiotemporal control of biological processes. rsc.orgvu.lt

Integration into Advanced Material Science for Biological Applications

The ability of L-Cysteine, S-(2-nitrophenyl)- to participate in bioconjugation makes it a valuable building block for the development of advanced biomaterials. chemimpex.com Future research in this area could focus on:

Biosensor Development: Its capacity to react with thiol-containing compounds makes it a candidate for the development of novel sensors for detecting specific biomarkers or environmental contaminants. chemimpex.com

Surface Modification: Covalently attaching L-Cysteine, S-(2-nitrophenyl)- to surfaces could be used to create biocompatible coatings that can subsequently be functionalized with other biomolecules for applications in tissue engineering and medical implants.

Drug Delivery Systems: Incorporating this compound into nanocarriers or hydrogels could enable the development of targeted drug delivery systems. chemimpex.com The nitrophenyl group could potentially be used as a trigger for drug release under specific physiological conditions.

Potential for High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. nih.govacs.org L-Cysteine, S-(2-nitrophenyl)- possesses characteristics that make it a promising tool in this context.

Future applications in HTS and drug discovery could include:

Enzyme Activity Assays: The reaction of L-Cysteine, S-(2-nitrophenyl)- with cysteine proteases or other enzymes that recognize cysteine residues could be adapted into a format suitable for HTS to identify enzyme inhibitors. chemimpex.com The release of the 2-nitrothiophenol (B1584256) chromophore could provide a readily detectable signal.

Covalent Fragment-Based Screening: As a reactive fragment, it could be used in screening campaigns to identify novel binding pockets on target proteins, particularly those containing reactive cysteine residues. This approach can lead to the development of potent and selective covalent inhibitors. nih.gov

Peptide-Based Probes: Its use as a building block in the synthesis of peptide-based probes can facilitate the exploration of cellular processes and the identification of new drug targets. chemimpex.com

Below is an interactive data table summarizing potential HTS applications:

HTS ApplicationTarget ClassPrinciplePotential Readout
Enzyme InhibitionCysteine ProteasesCompetitive binding and inhibition of enzyme activity.Decrease in product formation from a fluorogenic or chromogenic substrate.
Covalent Fragment ScreeningProteins with reactive cysteinesCovalent modification of the target protein.Mass spectrometry to identify modified protein.
Probe for Thiol-Containing BiomoleculesThiolsReaction leading to a detectable product.Colorimetric or fluorometric signal. chemimpex.com

Challenges and Opportunities in Targeted Therapeutic Development

The development of targeted therapies is a major focus in modern medicine, aiming to maximize efficacy while minimizing side effects. drugdiscoverynews.com L-Cysteine, S-(2-nitrophenyl)- presents both challenges and significant opportunities in this arena.

Opportunities:

Targeted Drug Delivery: The reactivity of the compound can be harnessed to create drugs that selectively interact with specific cells or tissues. chemimpex.com For instance, it could be incorporated into antibody-drug conjugates (ADCs) or other targeted delivery platforms. drugdiscoverynews.com

Cancer Therapy: Its potential to selectively interact with tumor cells makes it an attractive scaffold for the development of novel anticancer agents. chemimpex.com

Modulation of Redox Signaling: Given its cysteine base, derivatives could be designed to modulate cellular redox pathways, which are often dysregulated in diseases like cancer and neurodegenerative disorders. chemimpex.com

Challenges:

Specificity and Off-Target Effects: A key challenge is ensuring that the reactive nature of the compound is directed only toward the intended biological target to avoid unwanted side reactions with other biomolecules. drugdiscoverynews.com

Manufacturing and Scale-Up: The synthesis of complex derivatives for therapeutic use can be challenging and requires robust and scalable manufacturing processes. biosynth.comnih.gov

Q & A

Q. What are the established synthetic routes for L-Cysteine, S-(2-nitrophenyl)-, and how can purity be optimized?

Answer: L-Cysteine derivatives are typically synthesized via nucleophilic substitution. For S-aryl derivatives like S-(2-nitrophenyl)-L-cysteine, a common method involves reacting L-cysteine with 2-nitrobenzyl bromide under alkaline conditions (pH 8–9). Post-reaction, purification is achieved using ion-exchange chromatography or reversed-phase HPLC to separate diastereomers and remove unreacted precursors. For example, analogous compounds such as S-(carboxymethyl)-L-cysteine were synthesized using brominated acids (e.g., 2-bromopropionic acid), followed by ion-exchange purification . Purity validation requires LC-MS or NMR to confirm structural integrity and quantify impurities.

Q. What analytical techniques are recommended for characterizing L-Cysteine, S-(2-nitrophenyl)- and its derivatives?

Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a Zorbax ODS column with a mobile phase of acetate buffer (pH 3.65) and acetonitrile (94:6 v/v) at 44°C effectively resolves S-aryl cysteine derivatives. Detection at 375 nm enhances sensitivity for nitroaromatic groups . Mass spectrometry (ESI-MS or MALDI-TOF) further confirms molecular weight, while NMR (¹H/¹³C) elucidates substitution patterns and stereochemistry.

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) impact the biochemical interactions of S-(2-nitrophenyl)-L-cysteine?

Answer: The nitro group’s electron-withdrawing properties influence reactivity and binding. For instance, S-(2-nitrophenyl) derivatives may exhibit altered substrate specificity in enzymatic assays compared to non-nitrated analogs. In studies on Lysyl-tRNA synthetase (LysRS), S-(2-aminoethyl)-L-cysteine showed differential inhibition between LysRS1 and LysRS2 isoforms due to steric and electronic effects . Computational docking or isothermal titration calorimetry (ITC) can quantify binding affinities, while X-ray crystallography provides structural insights into active-site interactions.

Q. What metabolic pathways and toxicity mechanisms are associated with S-(2-nitrophenyl)-L-cysteine?

Answer: S-aryl cysteine derivatives are metabolized via β-lyase enzymes, generating reactive thiols and nitroso intermediates. For example, S-(1,2-dichlorovinyl)-L-cysteine undergoes β-lyase cleavage, releasing nephrotoxic thioketenes. Toxicity assessment involves in vitro models (e.g., renal proximal tubule cells) and in vivo biomarker tracking (e.g., urinary glutathione conjugates via 19F NMR) . Contrasting results between species (e.g., rabbit vs. guinea pig) highlight the need for interspecies metabolic profiling .

Q. How can contradictory data on the stability of S-(2-nitrophenyl)-L-cysteine in biological matrices be resolved?

Answer: Discrepancies arise from matrix-specific degradation (e.g., lens homogenates vs. urine) . To address this, standardized protocols for sample preparation (e.g., flash-freezing, protease inhibitors) and stability-indicating assays (e.g., LC-UV/MS with deuterated internal standards) are critical. For example, S-(1,2-dicarboxyethyl)-L-cysteine showed stability variations in lens homogenates depending on storage temperature and buffer composition .

Methodological Considerations

Q. What strategies are recommended for resolving diastereomers in S-substituted L-cysteine derivatives?

Answer: Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) or derivatization with chiral reagents (e.g., Marfey’s reagent) enhances separation. For instance, diastereomers of N-acetyl-S-(3-hydroxypropyl)-L-cysteine were resolved using a Zorbax ODS column with gradient elution . Polarimetric detection or circular dichroism (CD) spectroscopy further distinguishes enantiomers.

Q. How can researchers validate the biological activity of S-(2-nitrophenyl)-L-cysteine in enzyme inhibition studies?

Answer: Dose-response assays (e.g., IC₅₀ determination) with recombinant enzymes (e.g., LysRS isoforms) are essential. For example, S-(2-aminoethyl)-L-cysteine was tested in Bacillus subtilis strains expressing Borrelia burgdorferi LysRS1, showing reduced inhibition compared to native LysRS2 . Parallel molecular dynamics simulations can predict binding modes and guide mutagenesis studies to validate active-site interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.